马拉维洛克马来酸盐

科学研究应用

维克瑞维洛克马来酸盐具有广泛的科学研究应用,包括:

化学: 用作模型化合物来研究 CCR5 抑制剂的行为。

生物学: 研究其在抑制 HIV-1 进入细胞中的作用。

医学: 作为一种潜在的 HIV-1 治疗剂进行研究。

工业: 用于开发新的抗病毒药物和制剂

作用机制

维克瑞维洛克马来酸盐通过非竞争性结合到 CCR5 受体胞外表面附近跨膜螺旋之间的疏水口袋,发挥其作用。这种变构拮抗作用会导致蛋白质构象发生改变,从而阻止 gp120 与 CCR5 的结合。 因此,阻止了 HIV 进入细胞 .

类似化合物:

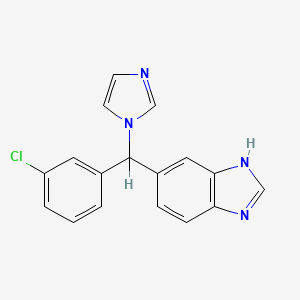

马拉维洛克: 另一种用于治疗 HIV-1 的 CCR5 拮抗剂。

阿普拉维洛克: 一种具有类似作用机制的 CCR5 抑制剂。

比较:

维克瑞维洛克马来酸盐与马拉维洛克: 两种化合物均抑制 CCR5,但维克瑞维洛克马来酸盐在某些研究中显示出更高的选择性和效力.

维克瑞维洛克马来酸盐与阿普拉维洛克: 虽然两者均为 CCR5 抑制剂,但维克瑞维洛克马来酸盐具有更好的口服生物利用度和中枢神经系统穿透性.

维克瑞维洛克马来酸盐因其高选择性、效力和良好的药代动力学特性而脱颖而出,使其成为一种很有希望的 HIV-1 治疗候选药物 .

生化分析

Biochemical Properties

Vicriviroc Malate inhibits the interaction of HIV-1 with CCR5, preventing viral entry into cells . It noncompetitively binds to a hydrophobic pocket between transmembrane helices by the extracellular side of CCR5 . This allosteric antagonism causes a conformational change in the protein, preventing binding of gp120 to CCR5 .

Cellular Effects

Vicriviroc Malate has shown to inhibit the initial stages of the virus life cycle . It inhibits MIP-1α induced migration of Ba/F3 cells stably expressing recombinant human CCR5, with an IC50 of 0.91 nM . It also inhibits intracellular calcium release induced by the ligand RANTES in U-87-CCR5 cells, with an IC50 of 16 nM .

Molecular Mechanism

The molecular mechanism of Vicriviroc Malate involves its action as a once-daily oral inhibitor of CCR5 . It noncompetitively binds to a hydrophobic pocket between transmembrane helices by the extracellular side of CCR5 . This allosteric antagonism causes a conformational change in the protein, preventing binding of gp120 to CCR5 . This prevents the entry of HIV into the cell .

Temporal Effects in Laboratory Settings

Vicriviroc Malate has demonstrated a significant decrease of HIV RNA in R5-infected subjects over time . The mean decline from baseline of HIV RNA achieved 1.5 log10 or greater in all treatment groups in a 14-day monotherapy trial in HIV-infected adults .

Metabolic Pathways

Vicriviroc Malate is metabolized primarily by the CYP3A4 system

准备方法

合成路线和反应条件: 维克瑞维洛克马来酸盐的合成涉及多个步骤,从嘧啶核的制备开始。关键步骤包括:

- 通过缩合反应形成嘧啶环。

- 通过亲核取代反应引入三氟甲基苯基。

- 通过酰胺键形成连接哌嗪环和哌啶环 .

工业生产方法: 维克瑞维洛克马来酸盐的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。该工艺包括:

- 使用高纯度的起始原料。

- 控制反应条件,如温度、压力和 pH 值。

- 包括结晶和色谱在内的纯化步骤,以分离最终产物 .

化学反应分析

反应类型: 维克瑞维洛克马来酸盐会发生各种化学反应,包括:

氧化: 该化合物可以氧化形成羟基化衍生物。

还原: 还原反应可导致脱烷基化产物的形成。

取代: 亲核取代反应可以在分子中引入不同的官能团.

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用氢化锂铝和硼氢化钠等还原剂。

主要产物:

氧化: 羟基化衍生物。

还原: 脱烷基化产物。

取代: 根据所用亲核试剂的不同,各种取代衍生物.

相似化合物的比较

Maraviroc: Another CCR5 antagonist used in the treatment of HIV-1.

Aplaviroc: A CCR5 inhibitor with a similar mechanism of action.

Comparison:

Vicriviroc Malate vs. Maraviroc: Both compounds inhibit CCR5, but Vicriviroc Malate has shown higher selectivity and potency in some studies.

Vicriviroc Malate vs. Aplaviroc: While both are CCR5 inhibitors, Vicriviroc Malate has better oral bioavailability and central nervous system penetration.

Vicriviroc Malate stands out due to its high selectivity, potency, and favorable pharmacokinetic properties, making it a promising candidate for HIV-1 treatment .

属性

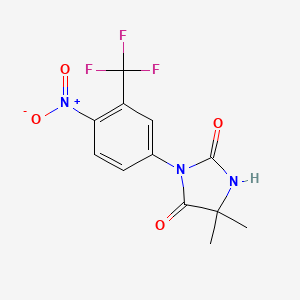

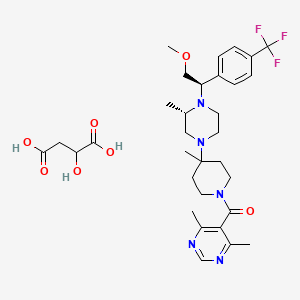

IUPAC Name |

(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone;2-hydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38F3N5O2.C4H6O5/c1-19-16-35(14-15-36(19)24(17-38-5)22-6-8-23(9-7-22)28(29,30)31)27(4)10-12-34(13-11-27)26(37)25-20(2)32-18-33-21(25)3;5-2(4(8)9)1-3(6)7/h6-9,18-19,24H,10-17H2,1-5H3;2,5H,1H2,(H,6,7)(H,8,9)/t19-,24-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQJIGHNTROUVLT-RIAYWLAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C.C(C(C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1[C@@H](COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C.C(C(C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44F3N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436815 | |

| Record name | Vicriviroc Malate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

667.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

541503-81-5 | |

| Record name | Vicriviroc Malate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。